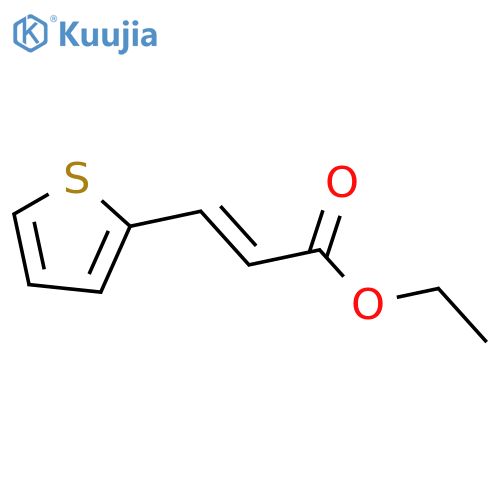

Cas no 70326-81-7 (ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)

70326-81-7 structure

商品名:ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- (E)-Ethyl 3-(thiophen-2-yl)acrylate

- 2-Propenoic acid, 3-(2-thienyl)-, ethyl ester, (2E)-

- Ethyl (2E)-3-(2-thienyl)acrylate

- ETHYL (2E)-3-THIEN-2-YLACRYLATE

- (2E)-3-(2-Thienyl)-2-propenoic acid ethyl ester

- ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate

- ethyl (E)-3-(thiophen-2-yl)acrylate

- GFRCDOMEJDUQGT-AATRIKPKSA-N

- LS-12236

- (E)-3-thiophen-2-yl-acrylic acid ethyl ester

- (E)-ethyl3-(thiophen-2-yl)acrylate

- A903613

- EN300-1455927

- J-502035

- SCHEMBL4865365

- Ethyl 3-(2-thienyl)propenoate

- Ethyl (2E)-3-(2-thienyl)-2-propenoate #

- ethyl (E)-3-thiophen-2-ylprop-2-enoate

- AKOS016004470

- MFCD22380689

- Ethyl (2E)-3-(2-thienyl)-2-propenoate

- 70326-81-7

- DB-362287

- ALBB-032762

- (E)-ETHYL3-(2-THIENYL)ACRYLATE

-

- MDL: MFCD22380689

- インチ: InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+

- InChIKey: GFRCDOMEJDUQGT-AATRIKPKSA-N

- ほほえんだ: CCOC(=O)/C=C/C1=CC=CS1

計算された属性

- せいみつぶんしりょう: 182.0402

- どういたいしつりょう: 182.04015073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

- 密度みつど: 1.165

- ふってん: 277 ºC

- フラッシュポイント: 121 ºC

- PSA: 26.3

- LogP: 2.32440

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169003766-1g |

(E)-Ethyl 3-(thiophen-2-yl)acrylate |

70326-81-7 | 97% | 1g |

$390.60 | 2023-09-01 | |

| abcr | AB562102-5g |

Ethyl (2E)-3-(2-thienyl)acrylate; . |

70326-81-7 | 5g |

€445.00 | 2025-02-15 | ||

| Chemenu | CM199663-1g |

ethyl (E)-3-(thiophen-2-yl)acrylate |

70326-81-7 | 97% | 1g |

$430 | 2024-07-24 | |

| abcr | AB562102-5 g |

Ethyl (2E)-3-(2-thienyl)acrylate; . |

70326-81-7 | 5g |

€456.10 | 2023-04-13 | ||

| Enamine | EN300-1455927-0.05g |

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |

70326-81-7 | 0.05g |

$683.0 | 2023-05-26 | ||

| Enamine | EN300-1455927-0.1g |

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |

70326-81-7 | 0.1g |

$715.0 | 2023-05-26 | ||

| Enamine | EN300-1455927-100mg |

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |

70326-81-7 | 100mg |

$715.0 | 2023-09-29 | ||

| Enamine | EN300-1455927-500mg |

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |

70326-81-7 | 500mg |

$781.0 | 2023-09-29 | ||

| Enamine | EN300-1455927-5000mg |

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |

70326-81-7 | 5000mg |

$2360.0 | 2023-09-29 | ||

| A2B Chem LLC | AC92321-1g |

(E)-Ethyl 3-(thiophen-2-yl)acrylate |

70326-81-7 | >95% | 1g |

$405.00 | 2024-04-19 |

ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

70326-81-7 (ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate) 関連製品

- 57502-38-2(methyl (2E)-3-(thiophen-2-yl)prop-2-enoate)

- 20883-96-9(Methyl 3-2-Thienyl)propenoate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70326-81-7)ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate

清らかである:99%

はかる:1g

価格 ($):331.0